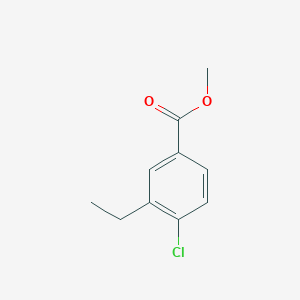

Methyl 4-chloro-3-ethylbenzoate

Description

Properties

IUPAC Name |

methyl 4-chloro-3-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEJPESKOWTTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Methyl 4-chloro-3-ethylbenzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl ester protons.

The aromatic region would display signals for three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the chloro and ester groups and the electron-donating effect of the ethyl group. The protons of the ethyl group would appear as a quartet for the methylene (B1212753) (-CH₂) group coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) group coupled to the methylene group. The methyl ester protons (-OCH₃) would appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Signal | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.8 - 8.0 | Doublet (d) | 1H | H ortho to -COOCH₃ |

| Aromatic | ~7.6 - 7.8 | Doublet of Doublets (dd) | 1H | H ortho to -Cl |

| Aromatic | ~7.4 - 7.5 | Doublet (d) | 1H | H between -Cl and -Et |

| Methyl Ester | ~3.9 | Singlet (s) | 3H | -COOCH₃ |

| Methylene | ~2.7 | Quartet (q) | 2H | -CH₂CH₃ |

| Methyl | ~1.2 | Triplet (t) | 3H | -CH₂CH₃ |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The spectrum would feature a signal for the carbonyl carbon of the ester group at the most downfield position (lowest magnetic field). The six aromatic carbons would produce six distinct signals, with their chemical shifts influenced by the attached substituents. The carbons bearing the chloro, ethyl, and ester groups would be quaternary and have different shifts from the carbons bonded to hydrogen. Finally, the three aliphatic carbons—the methoxy (B1213986) carbon and the two carbons of the ethyl group—would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Signal | Chemical Shift (δ) Range (ppm) | Assignment |

| Carbonyl | ~165-168 | C=O |

| Aromatic | ~140-145 | C-Et |

| Aromatic | ~135-140 | C-Cl |

| Aromatic | ~125-135 | C-H & C-COOCH₃ |

| Methoxy | ~52 | -OCH₃ |

| Methylene | ~25-30 | -CH₂CH₃ |

| Methyl | ~14-18 | -CH₂CH₃ |

Two-dimensional (2D) NMR techniques are powerful methods used to resolve complex spectra and establish definitive structural connectivity by correlating signals that might be ambiguous in 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be crucial for confirming the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet. It would also show correlations between adjacent protons on the aromatic ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbons to which they are directly attached, showing one-bond ¹H-¹³C correlations. This technique would definitively link each proton signal (aromatic, methylene, methyl) to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in the assignment of the carbon framework.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two to three bonds (²JHC and ³JHC). This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For this molecule, key HMBC correlations would be expected between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O), and between the methylene protons of the ethyl group and the two adjacent aromatic carbons. These correlations provide unambiguous proof of the connectivity between the different functional groups and the benzene ring.

In cases where experimental data is unavailable or ambiguous, theoretical calculations serve as a powerful predictive tool. Methods based on Density Functional Theory (DFT) can be used to calculate the magnetic shielding tensors for each nucleus in a molecule. These values are then converted into chemical shifts that can be compared with experimental results. For this compound, a theoretical prediction could provide estimated ¹H and ¹³C NMR spectra, aiding in the assignment of any future experimental data and confirming the proposed structure. This computational approach is an increasingly integral part of modern structural analysis.

Vibrational Spectroscopy for Molecular Dynamics and Interactions

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The resulting spectrum provides direct evidence for the presence of specific functional groups. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak would be from the carbonyl (C=O) stretching vibration of the ester group. The C-O single bond stretches of the ester would also be visible. The spectrum would further be characterized by C-H stretching vibrations from both the aromatic ring and the aliphatic ethyl and methyl groups. Aromatic C=C double bond stretching vibrations would appear as a series of peaks in the fingerprint region, while the C-Cl stretch would be observed at lower wavenumbers.

Table 3: Predicted FTIR Characteristic Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ester C=O Stretch | 1740 - 1720 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Ester C-O Stretch | 1300 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy offers insights into the vibrational modes of this compound. While a specific Raman spectrum for this exact compound is not widely published, the expected vibrational frequencies can be inferred from related molecules. For instance, studies on similar substituted benzoates reveal characteristic Raman bands. nih.gov The aromatic C-C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic ring and the methyl and ethyl groups are expected in the 2900-3100 cm⁻¹ range. mdpi.comresearchgate.net The C=O stretching of the ester group would present a strong band, and the C-Cl stretching vibration would also be present at a lower frequency.

A study on methyl benzoate (B1203000) identified various vibrational modes using Fourier Transform Raman spectroscopy. nih.gov These assignments, supported by computational analysis, provide a basis for interpreting the spectrum of its substituted derivatives. For example, the C-H stretching vibrations in a similar molecule, 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, were observed between 3009 and 3123 cm⁻¹. mdpi.com

Computational Vibrational Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting the vibrational spectra of molecules like this compound. nih.govcanterbury.ac.nz These calculations can determine the equilibrium geometry and predict harmonic vibrational frequencies, which can then be compared with experimental data from IR and Raman spectroscopy. nih.govijtsrd.com

For example, a computational study on methyl benzoate using the B3LYP method with a 6-311+G(d,p) basis set showed excellent agreement between the scaled theoretical wavenumbers and the experimental values from FT-IR and FT-Raman spectra. nih.gov This approach allows for detailed assignments of vibrational modes, including stretching, bending, and torsional motions of the various functional groups within the molecule. The Potential Energy Distribution (PED) analysis can further quantify the contribution of different internal coordinates to each vibrational mode. mdpi.comijtsrd.com

Table 1: Predicted Vibrational Frequencies for a Substituted Benzoate (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3619 |

| C-H Aromatic Stretch | 3050 - 3150 |

| C-H Aliphatic Stretch | 2900 - 3000 |

| C=O Stretch | ~1720 |

| C-C Aromatic Stretch | 1400 - 1600 |

Note: This table is illustrative and based on data for similar compounds. Specific frequencies for this compound would require dedicated computational analysis.

Mass Spectrometry (MS) for Fragmentation Patterns and Molar Mass Determination

Mass spectrometry is a crucial technique for determining the molar mass and elucidating the fragmentation pathways of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. rsc.org For this compound, ESI-MS would be expected to show a prominent ion corresponding to its molecular weight plus a proton. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can then be used to induce fragmentation and provide structural information. researchgate.net The fragmentation patterns are often predictable; for instance, the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) are common fragmentation pathways for methyl benzoates. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. csic.esresearchgate.net For this compound (C₁₀H₁₁ClO₂), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its identity. nih.gov This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Ion Formula | Calculated m/z | Observed m/z |

| [C₁₀H₁₁ClO₂ + H]⁺ | 199.0520 | (Requires experimental data) |

| [C₁₀H₁₁ClO₂ + Na]⁺ | 221.0340 | (Requires experimental data) |

Electronic Spectroscopy for Understanding Electron Transitions

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of aromatic compounds like this compound reveals characteristic absorption bands arising from π → π* transitions within the benzene ring. The position and intensity of these bands are influenced by the substituents on the ring. cdnsciencepub.com The chlorine atom and the ethyl group, as well as the methyl ester group, will cause shifts in the absorption maxima compared to unsubstituted methyl benzoate. researchgate.net For substituted benzoic acids, the B-band, typically observed around 230 nm, is of particular interest. cdnsciencepub.com The electronic effects (inductive and mesomeric) of the substituents play a primary role in the observed spectral changes. cdnsciencepub.com

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Simulations

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for predicting and interpreting the electronic absorption spectra of molecules. In the case of this compound, TD-DFT calculations can provide valuable insights into its ultraviolet-visible (UV-Vis) absorption properties by simulating the electronic transitions between molecular orbitals.

The methodology for such a study typically involves several key steps. Initially, the ground-state geometry of the this compound molecule is optimized using Density Functional Theory (DFT). This is a crucial step as the accuracy of the subsequent TD-DFT calculations is highly dependent on the optimized molecular structure. Following geometry optimization, a vibrational frequency analysis is performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

With the optimized ground-state structure, TD-DFT calculations are then carried out to compute the vertical excitation energies, oscillator strengths, and corresponding wavelengths of the electronic transitions. These calculations simulate the absorption of light by the molecule, leading to the generation of a theoretical UV-Vis spectrum. The choice of the exchange-correlation functional and the basis set is critical for the accuracy of TD-DFT predictions. Studies on similar benzoic acid derivatives have shown that hybrid functionals, such as B3LYP, and range-separated functionals, like CAM-B3LYP, often provide a good balance between computational cost and accuracy for predicting UV-Vis spectra. nih.govresearchgate.netresearchgate.net For instance, the CAM-B3LYP functional has demonstrated excellent performance in calculating photoexcitations of benzoic acid derivatives. nih.govresearchgate.net

The theoretical spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of higher energy and intensity, originate from the excitation of electrons from the π bonding orbitals of the benzene ring to the corresponding antibonding orbitals. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons, such as those on the oxygen atoms of the ester group, to the π* antibonding orbitals of the aromatic ring.

A detailed analysis of the molecular orbitals involved in these transitions, often visualized through their electron density distributions, can reveal the nature of the electronic excitations. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are expected to be primarily located on the substituted benzene ring. The specific positions of the chloro and ethyl substituents will influence the energy levels of these frontier orbitals and, consequently, the absorption wavelengths.

To enhance the accuracy of the simulation, the effect of the solvent can be incorporated using implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model that can account for the bulk electrostatic effects of the solvent on the electronic transitions. Experimental UV-Vis spectra are typically recorded in solution, making the inclusion of solvent effects in the theoretical calculations essential for a meaningful comparison. researchgate.net

The simulated UV-Vis spectrum can then be compared with an experimentally obtained spectrum to validate the theoretical model. Any discrepancies between the theoretical and experimental data can provide further insights into the electronic structure and the influence of environmental factors.

Table 1: Representative TD-DFT Calculation Parameters for Substituted Benzoates

| Parameter | Description | Typical Value/Choice |

| Computational Method | The primary theoretical framework used for the calculations. | Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) |

| Functional | The approximation used to describe the exchange-correlation energy. | B3LYP, CAM-B3LYP, M06-2X nih.govresearchgate.net |

| Basis Set | The set of mathematical functions used to build the molecular orbitals. | 6-311+G(d,p) or larger |

| Solvent Model | The method used to simulate the effect of a solvent. | Polarizable Continuum Model (IEFPCM) researchgate.net |

| Properties Calculated | The key outputs of the TD-DFT calculation. | Excitation energies, oscillator strengths, UV-Vis absorption wavelengths |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of information about its molecular geometry, conformation, and the intermolecular interactions that govern its packing in the solid state.

The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the unit cell. From this electron density map, the positions of the individual atoms can be determined with high precision.

The resulting crystal structure of this compound would reveal key structural parameters. This includes the bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the planarity of the benzene ring and the orientation of the methyl ester and ethyl substituents relative to the ring. Steric hindrance between the substituents and the ester group may lead to a non-planar conformation, where the ester group is twisted out of the plane of the benzene ring. This is a common feature in ortho-substituted benzoic acid derivatives. mdpi.com

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions. For a molecule like this compound, which lacks strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker interactions such as C–H···O and C–H···π interactions, as well as halogen bonding involving the chlorine atom. The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules. The study of similar chloro-substituted aromatic compounds has often revealed the importance of such interactions in directing the crystal packing. nih.gov

The crystal structure would also provide the crystallographic data, including the crystal system, space group, and unit cell dimensions. This information is fundamental to the solid-state characterization of the compound.

Table 2: Expected Crystallographic Data for a Substituted Benzoate Derivative

| Parameter | Description |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal structure. |

| a, b, c (Å) | The dimensions of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Density (calculated) (g/cm³) | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the physical properties of this compound in the solid state and can be correlated with its spectroscopic properties. For instance, the solid-state conformation can be used as a starting point for theoretical calculations to understand how intermolecular interactions might influence its electronic properties.

Theoretical and Computational Chemistry Studies on Methyl 4 Chloro 3 Ethylbenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods employ the principles of quantum mechanics to model molecular systems and compute their properties.

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. For Methyl 4-chloro-3-ethylbenzoate, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule.

The process typically starts with an initial guess of the molecular geometry. The forces on each atom are then calculated, and the atoms are moved in a direction that lowers the total energy of the system. This iterative process continues until the forces on the atoms are negligible and the energy has converged to a minimum. A popular and effective functional for such calculations on organic molecules is B3LYP, often paired with a basis set like 6-311+G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions. nih.gov The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 120.5 |

| C-C (ring) | 1.390 - 1.405 | C-C-C (ring) | 118.0 - 121.0 |

| C-C (ethyl) | 1.530 | C-C-H (ethyl) | 109.5 |

| C=O | 1.210 | O=C-O | 125.0 |

| C-O | 1.360 | C-O-C | 115.0 |

Note: The data in this table is illustrative and represents typical values for similar compounds, as specific computational studies on this compound are not publicly available.

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method, providing a foundational understanding of the electronic structure by considering each electron in the mean field of all other electrons. However, HF theory neglects electron correlation, which can be significant.

To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) are used. MP2 incorporates electron correlation effects, leading to more accurate predictions of electronic properties and energies. nih.govmdpi.com For this compound, MP2 calculations, often with a comprehensive basis set like def2-TZVP, would provide a more refined picture of its electronic energy levels and electron distribution compared to HF. mdpi.com These calculations are computationally more demanding than DFT but can be crucial for benchmarking and for systems where electron correlation plays a key role. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. acs.org The spatial distribution of these orbitals in this compound would reveal the most probable sites for nucleophilic and electrophilic attack, respectively.

For this molecule, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is rich in π-electrons. The presence of the electron-donating ethyl group would further increase the electron density of the ring, while the electron-withdrawing chloro and methoxycarbonyl groups would influence its distribution. The LUMO, on the other hand, is likely to be distributed over the carbonyl group and the benzene ring, indicating these as the primary sites for accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.comnih.gov A small E_gap suggests that the molecule is more polarizable and can be easily excited, indicating higher reactivity. actascientific.com Conversely, a large E_gap implies greater stability and lower reactivity. actascientific.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (E_gap) | 5.3 |

Note: The data in this table is illustrative and based on typical values for substituted benzoates. The exact values would need to be determined by specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its intermolecular interaction patterns. researchgate.netmdpi.com The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential.

For this compound, the MEP surface would show negative potential (typically colored red or yellow) in regions with high electron density, such as around the oxygen atoms of the ester group and the chlorine atom. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly those of the benzene ring and the methyl group, indicating these as sites for nucleophilic attack. The MEP surface provides a comprehensive picture of the molecule's charge landscape, which is crucial for understanding its interactions with other molecules, including solvents and biological receptors. mdpi.comucl.ac.uk

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.eduwisc.edu This analysis provides valuable information about charge distribution, hybridization, and the stabilizing effects of electron delocalization within the molecule.

For this compound, NBO analysis reveals the intricate interplay of its substituent groups on the electronic environment of the benzene ring. The chlorine atom and the ester group (-COOCH₃) are electron-withdrawing, while the ethyl group (-CH₂CH₃) is weakly electron-donating. These competing effects influence the aromatic system's reactivity and stability.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant delocalizations are expected from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of the aromatic ring and the carbonyl group.

Table 1: Theoretical NBO Analysis Data for this compound (Data is hypothetical and for illustrative purposes)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(carbonyl) | π(C-O(ester)) | 28.5 | Intramolecular charge transfer |

| LP(2) O(ester) | π(C=O) | 15.2 | Resonance stabilization |

| LP(1) Cl | σ(C-C(ring)) | 5.8 | Hyperconjugation |

| π(C=C(ring)) | π(C=O) | 12.3 | Conjugation |

| σ(C-H(ethyl)) | σ*(C-C(ring)) | 2.1 | Hyperconjugation |

LP denotes a lone pair, π and σ denote bonding orbitals, and π and σ* denote antibonding orbitals.*

Computational Studies of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. acs.orgacs.orgresearchgate.netfigshare.com For this compound, a common and important reaction is the hydrolysis of the ester group, which can proceed via acid- or base-catalyzed mechanisms.

Computational studies on similar esters have shown that the hydrolysis mechanism typically involves a tetrahedral intermediate. nih.gov In a base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the methoxide (B1231860) leaving group.

Table 2: Calculated Energy Profile for the Base-Catalyzed Hydrolysis of this compound (Data is hypothetical and for illustrative purposes)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Ester + OH⁻) | 0.0 |

| 2 | Transition State 1 | +12.5 |

| 3 | Tetrahedral Intermediate | -8.2 |

| 4 | Transition State 2 | +10.1 |

| 5 | Products (Carboxylate + Methanol) | -15.7 |

The calculated energy profile can provide insights into the rate-determining step of the reaction. In this hypothetical case, the formation of the tetrahedral intermediate (Transition State 1) has the highest activation energy, suggesting it is the slowest step in the process.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers between them. youtube.com

For this compound, the key rotatable bonds are the C(ring)-C(ethyl) bond and the C(ring)-C(ester) bond. The rotation around these bonds can lead to different conformers with varying degrees of steric hindrance and electronic interactions.

Table 3: Relative Energies of Key Conformations of this compound (Data is hypothetical and for illustrative purposes)

| Dihedral Angle (C-C-C-C of ethyl group) | Dihedral Angle (O=C-C-C of ester group) | Relative Energy (kcal/mol) | Conformation |

| 60° | 0° | 0.0 | Global Minimum |

| 180° | 0° | 1.2 | Local Minimum |

| 0° | 0° | 4.5 | Rotational Barrier |

| 60° | 90° | 3.8 | Rotational Barrier |

This analysis indicates that the most stable conformation is one where steric clashes are minimized. The planarity between the ester group and the benzene ring is often favored to maximize conjugation, but this can be offset by steric interactions with adjacent substituents.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Chloro 3 Ethylbenzoate

Hydrolysis and Ester Cleavage Mechanisms

The ester linkage in Methyl 4-chloro-3-ethylbenzoate is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This transformation can be catalyzed by either acid or base and is a fundamental reaction of esters.

Under basic conditions, a process known as saponification, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion as the leaving group. A subsequent acid-base reaction between the newly formed 4-chloro-3-ethylbenzoic acid and the methoxide ion results in the formation of a carboxylate salt and methanol (B129727). The reaction is typically driven to completion by using a stoichiometric amount of base. libretexts.org

In an acidic medium, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, methanol is eliminated, and deprotonation of the resulting carbonyl yields 4-chloro-3-ethylbenzoic acid. libretexts.orggoogle.com Generally, ester hydrolysis, whether acid or base-catalyzed, is often accelerated by heating. google.com

| Reaction | Catalyst | Typical Conditions | Products |

| Base-Promoted Hydrolysis | NaOH or KOH | Aqueous or alcoholic solution, heat | 4-chloro-3-ethylbenzoic acid (as salt), Methanol |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl | Aqueous solution, heat | 4-chloro-3-ethylbenzoic acid, Methanol |

Reactions Involving the Halogen Moiety

The chlorine atom attached to the aromatic ring is a versatile handle for further molecular functionalization through substitution or coupling reactions.

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally resistant to nucleophilic substitution, the reaction can proceed if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. researchgate.netimpactfactor.org In this compound, the methyl ester group is a moderately strong electron-withdrawing group situated para to the chlorine atom. This positioning is crucial as it allows for the stabilization of the negative charge in the reaction intermediate, known as a Meisenheimer complex, through resonance. researchgate.netthepharmajournal.com

The reaction mechanism involves the addition of a nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the ortho and para positions, and critically, onto the oxygen atoms of the ester group. researchgate.net The subsequent elimination of the chloride ion restores the aromaticity of the ring, resulting in the substituted product. The ethyl group at the meta position has a minor electronic influence on this process. A variety of nucleophiles can be employed in these reactions.

| Nucleophile | Product |

| Methoxide (CH₃O⁻) | Methyl 3-ethyl-4-methoxybenzoate |

| Ammonia (B1221849) (NH₃) | Methyl 4-amino-3-ethylbenzoate |

| Thiolate (RS⁻) | Methyl 3-ethyl-4-(alkylthio)benzoate |

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the halogen. The chlorine atom of this compound can serve as the electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction involves the reaction of the aryl halide with an organoboron compound, such as a phenylboronic acid, in the presence of a palladium catalyst and a base. rsc.orgrsc.org This reaction is highly efficient for creating biaryl compounds.

The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. This allows for the introduction of vinyl groups onto the aromatic ring.

These reactions provide a modular approach to significantly increase the molecular complexity of the starting ester.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl- or Vinyl-boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl or Styrenyl Ester |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted Alkene Ester |

Reactions at the Ester Functional Group

The ester group itself is a hub of reactivity, allowing for its conversion into other important functional groups like amides, hydrazides, alcohols, and aldehydes.

Amidation and Hydrazinolysis Reactions

The direct conversion of esters to amides, known as amidation , can be achieved by reacting this compound with ammonia or a primary or secondary amine. These reactions often require elevated temperatures and can sometimes be facilitated by catalysts. rsc.orgnih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the ester carbonyl, leading to the displacement of methanol and the formation of the corresponding 4-chloro-3-ethylbenzamide.

Hydrazinolysis , the reaction with hydrazine (B178648) (N₂H₄), follows a similar mechanistic pathway. Refluxing the ester with hydrazine hydrate, often in a solvent like methanol or ethanol (B145695), yields the corresponding acyl hydrazide, 4-chloro-3-ethylbenzohydrazide. rsc.org This product is a valuable intermediate for the synthesis of various heterocyclic compounds.

| Reagent | Reaction | Product | Typical Conditions |

| Ammonia (NH₃) | Amidation | 4-chloro-3-ethylbenzamide | Heat, sometimes with a catalyst (e.g., Al₂O₃) nih.gov |

| Primary Amine (RNH₂) | Amidation | N-alkyl-4-chloro-3-ethylbenzamide | Heat, often neat or in a solvent researchgate.net |

| Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazinolysis | 4-chloro-3-ethylbenzohydrazide | Reflux in alcohol (e.g., methanol) |

Reduction Reactions to Alcohols and Aldehydes

The ester functional group can be reduced to either a primary alcohol or an aldehyde depending on the reducing agent and reaction conditions.

To achieve complete reduction to the primary alcohol, (4-chloro-3-ethylphenyl)methanol, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is required. rsc.org The reaction mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl. This is followed by the elimination of methoxide and a second hydride attack on the intermediate aldehyde, which upon acidic workup, yields the primary alcohol.

Partial reduction of the ester to the aldehyde, 4-chloro-3-ethylbenzaldehyde, can be accomplished using a less reactive, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction of the aldehyde product.

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF, 0 °C to RT; 2. Acid/water workup | (4-chloro-3-ethylphenyl)methanol |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene (B28343) or Hexane, -78 °C | 4-chloro-3-ethylbenzaldehyde |

Electrophilic and Nucleophilic Character of the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic effects of its three substituents: the methyl ester (-COOCH₃), the chloro (-Cl) group, and the ethyl (-CH₂CH₃) group.

The methyl ester group is an electron-withdrawing group (EWG) through both resonance and inductive effects. It deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

The ethyl group is an electron-donating group (EDG) through an inductive effect, activating the ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions.

For nucleophilic aromatic substitution (NAS) , the presence of the electron-withdrawing chloro and methyl ester groups could potentially facilitate the attack of a strong nucleophile at the carbon bearing the chloro group. nih.gov The reaction would be accelerated if the negative charge of the intermediate Meisenheimer complex can be stabilized by the electron-withdrawing groups. nih.gov In this specific substitution pattern, the para-chloro and meta-ethyl substituents relative to the ester group create a complex electronic environment. Without experimental data, predicting the viability and outcome of NAS reactions remains speculative.

Predicted Reactivity for Electrophilic Aromatic Substitution: Due to the combined deactivating effects of the chloro and methyl ester groups, the aromatic ring is expected to be significantly less reactive towards electrophiles than benzene. The activating effect of the ethyl group may not be sufficient to overcome this deactivation.

Predicted Reactivity for Nucleophilic Aromatic Substitution: The presence of a good leaving group (chloride) and electron-wthdrawing substituents suggests that NAS could be possible under forcing conditions with a strong nucleophile. The rate of such a reaction would be highly dependent on the stability of the anionic intermediate.

Mechanistic Studies of Catalyzed Reactions

A comprehensive search for mechanistic studies of catalyzed reactions involving this compound did not yield any specific results. However, the structural motifs present in the molecule suggest potential for various catalyzed cross-coupling reactions.

For instance, the aryl chloride moiety could potentially participate in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings. The success of these reactions would depend on the ability to achieve oxidative addition of the palladium catalyst to the C-Cl bond, which can be challenging and often requires specialized ligands and reaction conditions. The electronic nature and steric hindrance of the surrounding ethyl and methyl ester groups would play a crucial role in the feasibility and efficiency of such transformations.

Given the lack of direct studies, any proposed mechanism for a catalyzed reaction involving this compound would be purely hypothetical and based on established mechanisms for similar substrates. For example, a hypothetical Suzuki-Miyaura coupling would proceed through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Data on the reactivity of this compound is not available in the reviewed literature. The following table is a placeholder to illustrate the type of data that would be necessary for a thorough analysis.

| Reaction Type | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Not Reported | Not Reported | N/A |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, base | Not Reported | Not Reported | N/A |

| Buchwald-Hartwig Amination | Aniline (B41778), Pd catalyst, base | Not Reported | Not Reported | N/A |

Research on Derivatives and Analogues of Methyl 4 Chloro 3 Ethylbenzoate

Synthesis of Novel Benzoate (B1203000) Ester Derivatives with Varied Substituents

The synthesis of new derivatives from the Methyl 4-chloro-3-ethylbenzoate structure is a primary area of research. These efforts are generally aimed at understanding how structural modifications influence the molecule's chemical and physical properties.

The alkyl portion of the ester in benzoate derivatives plays a crucial role in determining properties like solubility and lipophilicity. While specific research on modifying the methyl group of this compound is not extensively documented, general principles of ester synthesis and modification are widely applied.

Transesterification: The methyl ester can be converted to other alkyl esters (ethyl, propyl, butyl, etc.) through transesterification. This process typically involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst.

Impact of Chain Length: Increasing the length of the alkyl chain generally decreases solubility in polar solvents like water but increases it in lipophilic media. researchgate.netncert.nic.in This "cut-off" effect is a known phenomenon where biological or chemical activity increases with lipophilicity up to a certain point, after which it may decrease. researchgate.net Studies on other phenolic esters have shown that lengthening the alkyl chain can enhance antioxidant capacity in lipophilic environments. researchgate.net For instance, the solubility of aldehydes and ketones, which share the carbonyl group with esters, rapidly decreases as the alkyl chain lengthens. ncert.nic.in

Introducing new functional groups onto the aromatic ring of this compound can significantly alter its electronic properties and reactivity, opening pathways to a wide range of new derivatives.

Nitration: Aromatic nitro compounds are valuable synthetic intermediates. aiinmr.com The nitration of a substituted benzene (B151609) ring like that in this compound would be governed by the directing effects of the existing substituents (chloro, ethyl, and methyl ester). The ester group is a meta-director, while the chloro and ethyl groups are ortho-, para-directors. In the nitration of methyl benzoate, the nitro group is directed to the meta position. aiinmr.com For this compound, the incoming nitro group's position would depend on the interplay of these directing effects and steric hindrance. A close analogue, Methyl 4-chloro-3-nitrobenzoate, is a known compound, suggesting that nitration can be readily achieved. nih.gov

Amination: Aromatic amines are a cornerstone of chemical synthesis. researchgate.net The most common route to introduce an amino group onto a benzene ring that has been nitrated is through the reduction of the nitro group. This can be accomplished using various reducing agents, such as metal catalysts (e.g., Pd, Pt) with hydrogen gas, or metals in acidic solution (e.g., Sn, Fe in HCl). Chelated amino acid ester enolates have also been shown to react with aromatic nitro compounds to produce N-arylhydroxylamine derivatives, which can be further converted to amines. organic-chemistry.org Research into 4-amino-3-chloro benzoate ester derivatives has led to the synthesis of new compounds targeting the epidermal growth factor receptor (EGFR). nih.govresearchgate.net

| Substituent | Type | Directing Effect | Activating/Deactivating |

|---|---|---|---|

| -Cl (Chloro) | Halogen | Ortho, Para | Deactivating |

| -CH₂CH₃ (Ethyl) | Alkyl | Ortho, Para | Activating |

| -COOCH₃ (Methyl Ester) | Carbonyl | Meta | Deactivating |

The benzoate scaffold can serve as a foundational element for synthesizing heterocyclic compounds like pyrroles and pyrazoles, which are present in many biologically active molecules. researchgate.netcplr.in

Pyrrole (B145914) Synthesis: While direct conversion is uncommon, the benzoate ester can be chemically transformed into an intermediate suitable for pyrrole ring formation. Methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), are fundamental. alliedacademies.org The ester group of this compound could be used to build up such a dicarbonyl intermediate through a series of reactions. Other modern methods include multi-component reactions and transition-metal-catalyzed cyclizations. researchgate.netresearchgate.net

Pyrazole (B372694) Synthesis: Pyrazoles are commonly synthesized via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. cplr.innih.gov The synthesis of pyrazole derivatives from a benzoate ester would likely involve converting the ester into a component of this 1,3-dicarbonyl system. For example, a Claisen condensation between the benzoate ester and a ketone could generate the required β-diketone intermediate, which would then be cyclized with hydrazine to form the pyrazole ring.

Structure-Reactivity Relationship (SAR) Studies in Related Halogenated Esters

Structure-Reactivity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its reactivity. For halogenated esters like this compound, SAR studies provide insight into how the type and position of substituents influence properties such as reaction rates and intermolecular interactions.

Halogen Bonding: The chlorine atom on the ring can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. nih.gov Studies on other halogenated aromatic compounds have shown that these interactions can be crucial in directing the self-assembly of molecules in the solid state and in solution, influencing crystal packing and molecular recognition. nih.gov

Biological Activity: In medicinal chemistry, SAR studies are vital for drug development. For SGLT-2 inhibitors, a class of diabetes drugs, SAR studies have shown that small halogen atoms at the C-4 position of a phenyl ring can yield potent inhibitory activity. wikipedia.org Similarly, studies on caffeic acid phenethyl ester (CAPE) analogues as 5-lipoxygenase inhibitors have demonstrated that the nature and flexibility of the linker between aromatic moieties are critical for activity. nih.gov

| Substituent | Position | Electronic Effect | Predicted Impact on Nucleophilic Attack at Carbonyl Carbon |

|---|---|---|---|

| -COOCH₃ | C1 | Electron-withdrawing (Resonance & Inductive) | Increase Reactivity |

| -CH₂CH₃ | C3 | Electron-donating (Inductive) | Decrease Reactivity |

| -Cl | C4 | Electron-withdrawing (Inductive) | Increase Reactivity |

Development of Hybrid Molecules Incorporating the Benzoate Scaffold

Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule. researchgate.net This approach aims to create compounds with improved affinity, selectivity, or a dual mode of action. The benzoate scaffold is a versatile building block for such hybrids.

Ester-Linked Hybrids: Benzoate esters have been linked to other biologically active moieties, such as arylsulfonyl hydrazones, to create hybrid molecules. mdpi.com These new entities have been investigated for various biological activities.

Amide-Linked Hybrids: The ester group can be converted to a hydrazide, which then serves as a handle to link other molecules. For instance, benzothiazole-profen hybrid amides have been synthesized as potential anti-inflammatory agents. mdpi.com Following this logic, the this compound core could be derivatized to its corresponding hydrazide and then coupled with other pharmacophores to generate novel hybrid structures.

Complex Payloads: In advanced applications like antibody-drug conjugates (ADCs), complex molecules incorporating scaffolds like benzodiazepines have been hybridized with other components to fine-tune their properties for targeted therapy. nih.govacs.org The substituted benzoate structure could potentially be integrated as a fragment in the design of such complex payloads.

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are highly efficient for creating molecular complexity.

Building Block for Heterocycles: While esters are not always the most reactive species in MCRs, they can be incorporated. For example, MCRs are used to synthesize highly substituted pyrroles and pyrazoles. cplr.inalliedacademies.org A derivative of this compound, such as the corresponding aldehyde (formed by reduction of the ester), could be a valuable substrate in reactions like the Stetter or Paal-Knorr reactions, which can be part of a one-pot cascade. researchgate.net

In Situ Generation of Reactants: The benzoate ester could be used in a reaction sequence where one of the components for an MCR is generated in situ. For example, reduction to an alcohol followed by oxidation to an aldehyde provides a key functional group for many MCRs that synthesize complex heterocyclic systems. ncert.nic.inlearncbse.in

Advanced Applications in Materials Science and Industrial Chemistry

Role as a Synthetic Building Block for Functional Materials

Methyl 4-chloro-3-ethylbenzoate serves as a crucial starting material or intermediate in the creation of more complex functional molecules. Chemical suppliers list it as a building block for material science, indicating its utility in research and development. bldpharm.com The reactivity of the chloro, ethyl, and ester groups allows for a range of modifications, making it a valuable precursor for tailor-made molecules designed for specific applications.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into acid chlorides, amides, or other esters. The chlorine atom can be substituted through various nucleophilic aromatic substitution reactions, and the ethyl group can potentially undergo oxidation or other transformations. This multifunctionality allows chemists to incorporate the 4-chloro-3-ethylbenzoyl moiety into larger molecular frameworks, thereby imparting specific electronic and steric properties to the final material.

For instance, the related compound, Methyl 4-chloro-3-(cyanomethyl)benzoate, is also categorized as a building block for material science, suggesting that benzoate (B1203000) derivatives with varied substituents at the 3-position are of interest in this field. bldpharm.com The synthesis of such derivatives often starts from simpler precursors like this compound, which can be chemically modified to introduce desired functional groups.

Potential in Polymer Chemistry and Additives

While direct studies on the incorporation of this compound into polymers are not extensively documented, the inherent properties of benzoate derivatives suggest potential applications in polymer chemistry. Benzoate moieties are known to be present in natural organic matter and can be photo-excited. acs.org This characteristic could be harnessed in the design of photo-responsive polymers or as additives that influence the photostability of polymeric materials.

The study of benzoates in advanced oxidation processes, such as UV/chlorine systems, reveals their ability to interact with radicals and influence degradation pathways. acs.org This suggests that incorporating this compound into a polymer backbone or using it as an additive could potentially modify the material's resistance to UV radiation and chemical degradation. The chloro and ethyl substituents would further modulate these properties, offering a means to fine-tune the performance of the resulting polymer.

Applications in Dye and Pigment Chemistry (e.g., azo dyes)

Azo dyes, characterized by the -N=N- functional group, represent a significant class of organic colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. While direct evidence of this compound's use in azo dye synthesis is scarce, its structural features are relevant to this area of chemistry.

For azo dye synthesis, the ester group of this compound would likely be hydrolyzed to the carboxylic acid and then converted to an amino group through a series of reactions (e.g., Curtius, Hofmann, or Schmidt rearrangement) to yield an aniline (B41778) derivative. This resulting aniline could then serve as the diazo component. Alternatively, the aromatic ring of this compound could potentially act as a coupling component, although the presence of the deactivating carboxylate group makes this less favorable unless strongly activating groups are also present.

The synthesis of novel azo dyes often involves the use of diverse aromatic building blocks to achieve specific colors and properties. The unique substitution pattern of this compound could lead to the production of dyes with distinct shades and fastness properties.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics, including optical switching and data storage. researchgate.net Research into the NLO properties of organic molecules often focuses on compounds with donor-acceptor groups connected by a π-conjugated system, which can lead to large second-order hyperpolarizabilities.

While there is no specific research on the NLO properties of this compound, studies on related benzoate derivatives and other organic molecules provide a framework for predicting its potential. For example, the NLO properties of a dibenzoate derivative, dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate, have been investigated, revealing significant second and third-order NLO effects. nih.gov Similarly, other studies have explored the NLO properties of various organic compounds, including pyrazoline derivatives and azo dyes, highlighting the importance of molecular structure in determining these properties. researchgate.netresearchgate.net

The structure of this compound, with its electron-withdrawing chloro and carboxylate groups and the ethyl group, could be a starting point for the design of new NLO materials. By chemically modifying the molecule to introduce strong electron-donating groups, it may be possible to create a push-pull system conducive to NLO activity.

| Compound | Reported NLO Property | Wavelength (nm) |

| Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate | Second Harmonic Generation | 405 |

| Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate | Third-Order NLO Susceptibility | 330 & 532 |

| 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-Pyrazolines | Non-linear Refractive Index & Absorption | 532 |

| 4-(benzothiazolyldiazenyl)-3-chlorophenyl 4-(nonylthio)benzoate | Index of Nonlinear Refraction | Not Specified |

Use as an Intermediate in Fine Chemical Synthesis

One of the most significant applications of this compound is its role as an intermediate in the synthesis of fine chemicals. Its commercial availability from suppliers of specialized chemical building blocks underscores its utility in this regard. buyersguidechem.com Fine chemicals are pure, single substances produced in limited quantities and are used as starting materials for specialty chemicals, such as pharmaceuticals, agricultural chemicals, and performance materials.

The combination of functional groups on the benzene (B151609) ring allows for a variety of selective chemical transformations. For example, the ester can be saponified to the corresponding benzoic acid, which can then undergo further reactions. The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds. The ethyl group can also be a site for further functionalization. This versatility makes this compound a valuable precursor for the synthesis of complex, highly substituted aromatic compounds.

Environmental Chemistry Research Aspects Non Toxicity/safety Focused

Academic Studies on Environmental Fate and Transformation Pathways

The environmental fate of a chemical is dictated by a combination of transport and transformation processes. For substituted benzoates, these processes are influenced by the compound's physicochemical properties and the characteristics of the receiving environment.

Studies on halogenated benzoic acids have shown that their degradation can occur under various conditions. For instance, denitrifying enrichment cultures from diverse sediment and soil sources have demonstrated the ability to degrade 3- and 4-chlorobenzoate (B1228818) within weeks, with the removal of the halogen being a key step in their metabolism. nih.gov This suggests that under anaerobic conditions, dehalogenation can be a significant transformation pathway for chlorinated benzoates.

The transformation of halogenated aromatic aldehydes, which share structural similarities with substituted benzoates, has also been studied in anaerobic enrichment cultures. These studies revealed that oxidation and reduction of the functional groups are key transformation processes, sometimes accompanied by dehalogenation. nih.gov For instance, while 3-chloro-4-hydroxybenzaldehyde (B1581250) was transformed into the corresponding chlorinated carboxylic acid and benzyl (B1604629) alcohol, the brominated analogue was debrominated. nih.gov This highlights the influence of the specific halogen substituent on the transformation pathway.

Table 1: Summary of Environmental Fate Studies on Related Compounds

| Compound Class | Environment | Key Findings | Reference |

| Chlorinated Benzoic Acids | Soil and Sediment (Anaerobic) | Degradation via denitrification and dehalogenation. nih.gov | nih.gov |

| Halogenated Aromatic Aldehydes | Sediment (Anaerobic) | Transformation via oxidation, reduction, and dehalogenation. nih.gov | nih.gov |

| Emamectin Benzoate (B1203000) | Marine Sediment | Persistent with slow metabolism. publications.gc.ca | publications.gc.ca |

Research into Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, is a critical environmental attenuation process for many aromatic compounds. Research on related compounds provides insight into the potential photochemical behavior of Methyl 4-chloro-3-ethylbenzoate.

Studies on the photodegradation of 2-chlorobenzoic acid (2-CBA) in the presence of a titanium dioxide (TiO₂) photocatalyst under UV light have shown that degradation rates are influenced by factors such as the initial concentration of the compound, the amount of catalyst, and the pH of the solution. nih.govnih.gov The process was found to follow first-order kinetics, with hydroxyl radicals (•OH) playing a crucial role in the degradation mechanism. nih.govnih.gov The presence of certain anions found in eutrophic waters, like nitrate (B79036) (NO₃⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻), can inhibit the photodegradation process. nih.govnih.gov

The photolysis of polycyclic aromatic hydrocarbons (PAHs) in water has also been studied, revealing that factors like initial concentration, pH, temperature, and the presence of oxygen influence the degradation rate. nih.gov Similarly, research on aromatic carbonyl photosensitizers in aqueous solutions demonstrates that these compounds can undergo photochemical transformations, leading to more oxygenated and oxidized products. nih.gov The photolysis of nitrate and nitrite (B80452) ions in aqueous solutions can trigger the photonitration of aromatic compounds, a process that could be relevant for benzoates in sunlit surface waters containing these ions. mdpi.com

For aromatic esters with electron-withdrawing substituents, photoreduction has been observed as a possible transformation pathway. acs.org In the context of phthalic acid esters, another class of aromatic esters, photolysis is considered an important abiotic degradation pathway in water. frontiersin.org The degradation pathways can be influenced by the specific system, with direct photolysis (UV system) often leading to different byproducts compared to photocatalytic systems (e.g., UV/TiO₂), where reactive species like hydroxyl radicals play a more dominant role. frontiersin.org

Table 2: Experimental Conditions for Photodegradation Studies of Related Aromatic Compounds

| Compound | Light Source | Catalyst/System | Key Parameters Investigated | Reference |

| 2-Chlorobenzoic Acid | UV Lamp | TiO₂ | Concentration, catalyst dosage, pH, presence of anions | nih.govnih.gov |

| Polycyclic Aromatic Hydrocarbons | Not specified | Aqueous solution | Concentration, pH, temperature, oxygen | nih.gov |

| Phthalic Acid Esters | UV Lamp, Xenon Lamp | UV, UV/TiO₂, UV-Vis/Bi₂WO₆ | Aliphatic chain length, system type | frontiersin.org |

Investigation of Biotransformation Processes in Abiotic Systems

While "biotransformation in abiotic systems" is a paradoxical phrase, the intended focus is likely on microbial degradation processes that occur in non-living environmental matrices like soil and sediment. The biodegradation of halogenated aromatic compounds is a well-documented phenomenon.

Microorganisms have evolved diverse strategies to break down these compounds. nih.gov The degradation process often involves a series of enzymatic reactions that can be broadly categorized into upper, middle, and lower metabolic pathways. nih.gov A crucial and often rate-limiting step is dehalogenation, the removal of the halogen substituent. nih.gov This can occur through oxidative or reductive mechanisms. nih.gov

For halogenated benzoates, anaerobic degradation coupled to denitrification has been observed in various soil and sediment samples. nih.gov This indicates that under anoxic conditions, specific microbial consortia can utilize these compounds as a carbon and energy source. nih.gov The position of the halogen on the aromatic ring can influence the rate and feasibility of degradation. nih.gov

The aerobic degradation of benzoate often proceeds through a different pathway, typically involving hydroxylation of the aromatic ring followed by ring cleavage by dioxygenases. nih.gov Some bacteria possess a "hybrid" aerobic pathway that starts with the activation of benzoate to benzoyl-CoA, similar to the anaerobic pathway, before dearomatization and ring cleavage. nih.gov The presence of different electron acceptor conditions (aerobic, anoxic, anaerobic) significantly impacts the biodegradation rates of substituted benzoates. publications.gc.ca

Furthermore, engineered microorganisms have shown the potential for the biotransformation of benzoates. For example, recombinant Escherichia coli has been developed to transform sodium benzoate into 2,4,6-trihydroxybenzophenone, demonstrating the potential for creating novel biotransformation pathways. nih.gov

Table 3: Microbial Degradation Pathways for Related Benzoate Compounds

| Degradation Condition | Key Enzymatic Steps/Pathways | Organism/System Type | Reference |

| Anaerobic (Denitrifying) | Dehalogenation | Soil/Sediment Consortia | nih.gov |

| Aerobic | Hydroxylation, Dioxygenase-mediated ring cleavage | Bacteria | nih.gov |

| Aerobic (Hybrid) | Activation to Benzoyl-CoA, Epoxidation, Dihydrolase action | Azoarcus sp. | nih.gov |

| Engineered Biotransformation | Benzoate-CoA ligase, Benzophenone synthase | Recombinant E. coli | nih.gov |

Methodologies for Detection and Quantification in Environmental Matrices (non-regulatory)

The accurate detection and quantification of trace levels of organic compounds like this compound in complex environmental matrices such as water, soil, and air require sophisticated analytical techniques. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary methods employed for the analysis of substituted benzoates and related aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For the analysis of benzoic acid and its derivatives, a derivatization step is often necessary to increase their volatility for GC analysis. nih.gov For instance, benzoic acid can be converted to its methyl ester before analysis. nih.govresearchgate.net Headspace GC-MS (HS-GC-MS) is a suitable method for the simultaneous determination of benzoic acid and sorbic acid in beverages, offering high precision and accuracy. nih.gov GC-MS has also been used to detect toluene (B28343) and ethylbenzene (B125841) in biological samples after conversion to benzoic acid and other derivatives. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly well-suited for the analysis of polar and non-volatile compounds, often without the need for derivatization. This technique has been widely used for the determination of pharmaceuticals, including substituted benzoates, in aqueous environmental samples at very low concentrations (ng/L range). csbsju.edu LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex matrices. youtube.comnih.gov Recent developments in LC-MS/MS have enabled the simultaneous analysis of a large number of aromatic amines in urine samples. nih.gov It is also a valuable tool for screening for both targeted and unknown contaminants in water samples. youtube.com

Other analytical techniques that have been applied to the analysis of benzoate derivatives and isomers include capillary electrophoresis, which can offer rapid separations with good precision and linearity. researchgate.net For the analysis of aromatic compounds in air, methods involving collection on sorbent cartridges followed by LC-MS/MS analysis have been developed. researchgate.net

Table 4: Analytical Methods for the Determination of Related Aromatic Compounds

| Analytical Technique | Sample Matrix | Key Features | Reference |

| HS-GC-MS | Beverages | In-vial derivatization, high precision and accuracy. nih.gov | nih.gov |

| GC-MS | Biological Samples | Derivatization to increase volatility. nih.gov | nih.gov |

| LC-MS/MS | Aqueous Environmental Samples | High sensitivity (ng/L), suitable for polar compounds. csbsju.edu | csbsju.edu |

| LC-MS/MS | Human Urine | Simultaneous analysis of multiple aromatic amines. nih.gov | nih.gov |

| Capillary Electrophoresis | Aqueous Samples | Rapid separation of isomers. researchgate.net | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.